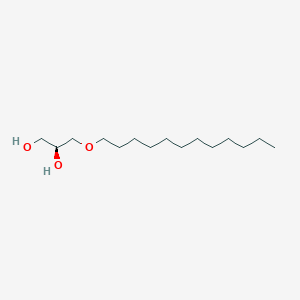

(S)-1-dodecyl-glycerol

Overview

Description

(S)-1-dodecyl-glycerol, also known as Dodecylglycerol (DDG), is a lipid molecule that has been extensively studied for its potential applications in scientific research. DDG is a synthetic analog of diacylglycerol (DAG), which is an important second messenger in signal transduction pathways. DDG has been found to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.

Mechanism of Action

DDG activates PKC by binding to its C1 domain, which is responsible for the binding of DAG. DDG has been found to have a higher affinity for the C1 domain of PKC than DAG, which results in the activation of PKC. DDG has also been found to activate PLC by binding to its C2 domain, which is responsible for the binding of phospholipids.

Biochemical and Physiological Effects:

DDG has been found to have various biochemical and physiological effects, including the activation of PKC and PLC, the modulation of ion channels, and the regulation of lipid metabolism. DDG has been found to modulate the activity of various ion channels such as voltage-gated calcium channels and potassium channels. DDG has also been found to regulate lipid metabolism by increasing the synthesis of phosphatidylcholine and decreasing the synthesis of triglycerides.

Advantages and Limitations for Lab Experiments

DDG has several advantages for lab experiments, including its ability to activate PKC and PLC, its stability, and its ease of synthesis. However, DDG also has some limitations, including its potential toxicity and its low solubility in water.

Future Directions

There are several future directions for research on DDG, including the development of new synthetic methods for DDG, the identification of new targets for DDG, and the investigation of the potential therapeutic applications of DDG. DDG has been found to have potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Further research is needed to explore the potential of DDG as a therapeutic agent.

Conclusion:

In conclusion, DDG is a synthetic analog of DAG that has been extensively studied for its potential applications in scientific research. DDG has been found to activate PKC and PLC, modulate ion channels, and regulate lipid metabolism. DDG has several advantages for lab experiments, including its ability to activate PKC and PLC, its stability, and its ease of synthesis. However, DDG also has some limitations, including its potential toxicity and its low solubility in water. There are several future directions for research on DDG, including the development of new synthetic methods, the identification of new targets, and the investigation of potential therapeutic applications.

Scientific Research Applications

DDG has been used in various scientific research applications, including the study of signal transduction pathways, protein kinase C (PKC) activation, and lipid metabolism. DDG has been found to activate PKC, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. DDG has also been used to study the activation of phospholipase C (PLC), which is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol triphosphate (IP3) and DAG.

properties

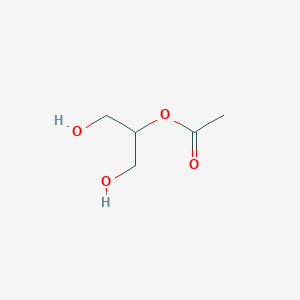

CAS RN |

99651-65-7 |

|---|---|

Molecular Formula |

C15H32O3 |

Molecular Weight |

260.41 g/mol |

IUPAC Name |

(2S)-3-dodecoxypropane-1,2-diol |

InChI |

InChI=1S/C15H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15-17H,2-14H2,1H3/t15-/m0/s1 |

InChI Key |

GBXRUYNQDDTQQS-HNNXBMFYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC[C@H](CO)O |

SMILES |

CCCCCCCCCCCCOCC(CO)O |

Canonical SMILES |

CCCCCCCCCCCCOCC(CO)O |

synonyms |

(S)-3-(Dodecyloxy)-1,2-propanediol; (S)-3-(Dodecyloxy)propane-1,2-diol; 1-Dodecyl-sn-glycerol |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)

![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)